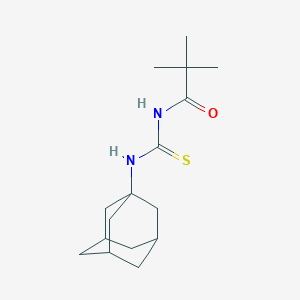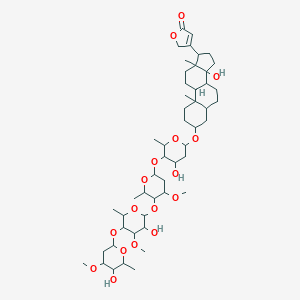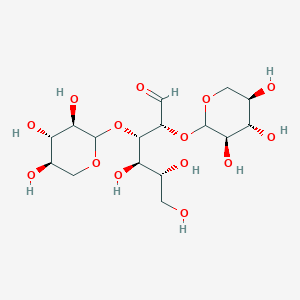
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid, commonly known as ICI 182,780, is a synthetic compound that acts as a potent estrogen receptor antagonist. It has been extensively studied in scientific research for its potential use in breast cancer treatment, as well as its effects on other estrogen-related diseases.
作用機序
ICI 182,780 acts as a competitive antagonist of the estrogen receptor, preventing the binding of estrogen to the receptor and thereby blocking its downstream effects. This mechanism of action has been shown to be highly effective in inhibiting the growth and proliferation of estrogen-dependent breast cancer cells.
生化学的および生理学的効果
The primary biochemical effect of ICI 182,780 is the inhibition of estrogen receptor signaling. This has been shown to result in decreased proliferation and increased apoptosis of breast cancer cells. Additionally, ICI 182,780 has been shown to have beneficial effects on bone density and may be useful in the treatment of osteoporosis.
実験室実験の利点と制限
One of the major advantages of ICI 182,780 in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling pathways in cell culture and animal models. However, one limitation of ICI 182,780 is its relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are several potential future directions for research on ICI 182,780. One area of interest is the development of new analogs with improved pharmacokinetic properties and/or increased potency. Additionally, there is ongoing research into the use of ICI 182,780 in combination with other therapies for breast cancer treatment. Finally, there is interest in exploring the potential use of ICI 182,780 in other estrogen-related diseases beyond breast cancer.
合成法
ICI 182,780 can be synthesized through a multistep process involving the reaction of estrone with various reagents to form the desired sulfonic acid group. The final product is purified through a series of chromatography techniques to obtain a high level of purity.
科学的研究の応用
ICI 182,780 has been widely studied in scientific research for its potential use in breast cancer treatment. It has been shown to effectively block the estrogen receptor, which is known to play a significant role in the growth and progression of breast cancer. Additionally, ICI 182,780 has been investigated for its effects on other estrogen-related diseases such as endometriosis and osteoporosis.
特性
CAS番号 |
131267-92-0 |
|---|---|
製品名 |
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid |
分子式 |
C25H36KNO4S |
分子量 |
485.7 g/mol |
IUPAC名 |
potassium;(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonate |
InChI |
InChI=1S/C25H37NO4S.K/c1-15(2)26(16(3)4)24(27)23-11-10-22-21-8-6-17-14-18(31(28,29)30)7-9-19(17)20(21)12-13-25(22,23)5;/h7,9,14-16,20-23H,6,8,10-13H2,1-5H3,(H,28,29,30);/q;+1/p-1/t20-,21-,22+,23-,25+;/m1./s1 |
InChIキー |
QZADTSPYJZFWLE-VJZQHCJMSA-M |
異性体SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
同義語 |
17-(N,N-diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid DETS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)



![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
